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molecular formula C12H7F3N2O3 B8798735 3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyridine

3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyridine

Cat. No. B8798735
M. Wt: 284.19 g/mol
InChI Key: SZZFBOGMOJQIHH-UHFFFAOYSA-N
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Patent
US08198279B2

Procedure details

A brown solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.01 g, 9.61 mmol) and 3-hydroxypyridine (0.923 g, 9.71 mmol) in dry DMF (15 ml) under Ar was treated with cesium carbonate (3.28 g, 10.07 mmol) at once and the brown mixture was stirred at RT for 2 h. H2O (50 mL) and EtOAc (50 mL) were added and the organic layer was isolated. The water layer was extracted with EtOAc (2×30 mL). The combined organic layer was washed with H2O (3×40 mL), brine (40 mL), dried (MgSO4), filtered and concentrated to dryness to give a light yellow solid. Yield: 2.62 g (96%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0.923 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[OH:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C.CCOC(C)=O>[N+:12]([C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[O:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1)([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0.923 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
cesium carbonate
Quantity
3.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O (3×40 mL), brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(OC=2C=NC=CC2)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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